2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide
Overview
Description
“2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is a compound with the molecular formula C12H11ClN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring . Thiazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves various chemical techniques and computational chemistry applications . The specific synthesis process for “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” involves a phenyl ring oriented at certain angles with respect to the thiazole ring . The exact angles and other geometric features are not specified in the available literature.Chemical Reactions Analysis
Thiazole compounds, including “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide”, can undergo various chemical reactions due to the aromaticity of the thiazole ring . These reactions may include donor-acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Evren et al. (2019) synthesized new derivatives, including 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, and evaluated their anticancer activity. Specifically, some compounds showed selective cytotoxicity against A549 human lung adenocarcinoma cells while exhibiting minimal effects on NIH/3T3 mouse embryoblast cell lines, highlighting their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Crystal Structure Analysis
- Saravanan et al. (2016) conducted a crystallographic study on a closely related compound, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, revealing its geometric features and intermolecular interactions. This kind of research aids in understanding the structural basis for the biological activity of such compounds (Saravanan, Ramakrishnan, Divakar, Kabilan, & Selvanayagam, 2016).
Antibacterial Agents
- Ramalingam et al. (2019) synthesized derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity. These findings contribute to the search for new antibacterial drugs amid growing antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial Activity
- A series of new arylidene compounds derived from 2-iminothiazolidine-4-one, which involves 2-chloro-N-(4-(6-methyl benzo[d] thiazol-2-yl) phenyl) acetamide in their synthesis, were tested against various bacteria, demonstrating sensitivity and potential as antimicrobial agents (Azeez & Abdullah, 2019).
properties
IUPAC Name |
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-8-10(16)15-11(12-14-6-7-17-12)9-4-2-1-3-5-9/h1-7,11H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQFWBIXDPHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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